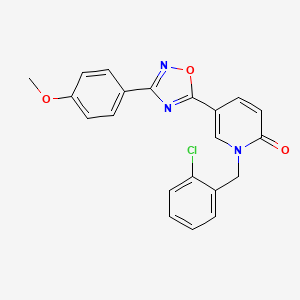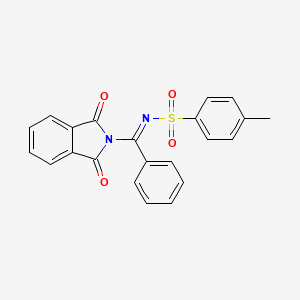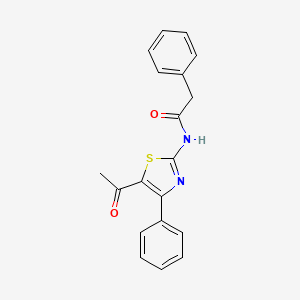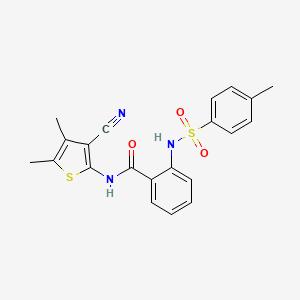![molecular formula C14H10Cl2N4S B2441451 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine CAS No. 179343-52-3](/img/structure/B2441451.png)
6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine
Descripción general
Descripción
6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of pyrido[2,3-d]pyrimidines, which have been shown to possess a wide range of biological activities. In
Aplicaciones Científicas De Investigación
Antiproliferative Applications
6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine and its derivatives have been studied extensively for their antiproliferative effects. A study synthesized various pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and found that their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines was structural, concentration, and time-dependent. Some compounds induced apoptotic cell death, suggesting potential for cancer treatment (Atapour-Mashhad et al., 2017).
Antimicrobial Applications
Another study focused on the synthesis of new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, demonstrating that some synthesized derivatives exhibited antibacterial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial agents (El-Gazzar et al., 2008).
Fungicidal Applications
Compounds related to 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine have also been noted for their fungicidal properties. The methyl esters of certain pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, synthesized through a series of reactions, have shown fungicidal characteristics, indicating potential applications in agriculture or antifungal drug development (Тумкявичюс et al., 2013).
Structural and Inhibitory Applications
The compound and its analogs have been studied for their structure and inhibitory activity. For instance, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, structurally similar to 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine, were found to be potent inhibitors of protein tyrosine kinases, with selectivity for c-Src, indicating potential therapeutic uses in conditions where protein kinase inhibition is beneficial (Thompson et al., 2000).
Propiedades
IUPAC Name |
6-(2,6-dichlorophenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4S/c1-21-14-18-6-7-5-8(12(17)19-13(7)20-14)11-9(15)3-2-4-10(11)16/h2-6H,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALPLUAZYZHUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2441370.png)
![N-[4-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2441371.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2441372.png)




![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2441381.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2441383.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2441384.png)



